Tert-butyl 2-methoxy-5-nitrophenylcarbamate
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Overview
Description
Tert-butyl 2-methoxy-5-nitrophenylcarbamate: is a chemical compound with the molecular formula C12H16N2O5. It is a derivative of phenylcarbamate and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxy-5-nitroaniline as the starting material.
Reaction Steps: The compound is first diazotized, followed by a reaction with tert-butyl alcohol in the presence of a base to form the carbamate group.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to nitrates.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like iron and hydrochloric acid or tin and hydrochloric acid are used.
Substitution: Nucleophiles such as halides and alkyl groups are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrates.
Reduction Products: Amines.
Substitution Products: Various substituted phenylcarbamates.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: This compound is similar but has a fluorine atom instead of a hydrogen atom at the 4-position.
Tert-butyl (5-methoxy-2-nitrophenyl)carbamate: This compound has a different position of the methoxy group.
Uniqueness: Tert-butyl 2-methoxy-5-nitrophenylcarbamate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-5-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(14(16)17)5-6-10(9)18-4/h5-7H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVVRQJZVBDDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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